molecular formula C57H54P4 B1589113 cis,cis,cis-1,2,3,4-Tetrakis[(diphenylphosphino)methyl]cyclopentane CAS No. 333380-86-2

cis,cis,cis-1,2,3,4-Tetrakis[(diphenylphosphino)methyl]cyclopentane

Cat. No.: B1589113
CAS No.: 333380-86-2
M. Wt: 862.9 g/mol
InChI Key: HYAJCBCVJRLTRN-BWULIGGSSA-N
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Description

This compound has been synthesized and characterized for use in various types of catalytic reactions, demonstrating high efficiency and turnover numbers under mild conditions.

Preparation Methods

cis,cis,cis-1,2,3,4-Tetrakis[(diphenylphosphino)methyl]cyclopentane is synthesized in seven steps from commercially available himic anhydride. The preparation involves the following steps:

    Formation of Intermediate Compounds: The initial steps involve the formation of intermediate compounds through a series of reactions.

    Cyclization: The intermediates undergo cyclization to form the cyclopentane ring.

    Phosphinomethylation: The cyclopentane ring is then functionalized with diphenylphosphinomethyl groups at the 1,2,3, and 4 positions.

    Purification: The final product is purified using techniques such as chromatography.

In industrial production, the synthesis is scaled up, and reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

cis,cis,cis-1,2,3,4-Tetrakis[(diphenylphosphino)methyl]cyclopentane undergoes various types of reactions, primarily in the presence of palladium catalysts. Some of the key reactions include:

    Allylic Substitution: this compound, in combination with palladium catalysts, is highly efficient in allylic substitution reactions.

    Negishi Cross-Coupling: this compound is used in the Negishi cross-coupling of aryl bromides with alkyl- or arylzinc derivatives, achieving high yields and turnover numbers.

    Direct Arylation: It is also employed in the direct arylation of furans via C-H functionalization, demonstrating good yields with very low catalyst loadings.

Scientific Research Applications

Catalytic Applications

Tedicyp is primarily utilized in palladium-catalyzed reactions due to its ability to stabilize metal-ligand complexes and enhance catalytic activity. The following table summarizes its applications:

Reaction Type Description Turnover Numbers
Allylic Substitution Effective in reactions involving allylic amination and alkylation.Up to 980,000 for amination
Suzuki Cross-Coupling Facilitates cross-coupling of aryl bromides with organoboron compounds.Up to 97,000,000
Sonogashira Reaction Catalyzes coupling of aryl halides with terminal alkynes without copper.Up to 2,800,000
Direct Arylation Promotes direct arylation of heterocycles via C-H activation.High yields with low catalyst loading

Palladium-Catalyzed Allylic Amination

In a study by Doucet and Santelli (2006), Tedicyp was used in palladium-catalyzed allylic amination reactions. The results demonstrated high efficiency with turnover numbers reaching up to 980,000, showcasing its potential in synthetic organic chemistry for producing amines from allylic substrates .

Suzuki Coupling Reactions

Tedicyp has been employed in Suzuki cross-coupling reactions where it significantly improved yields and reaction rates compared to other ligands. The high turnover number of 97 million indicates its effectiveness in forming biaryl compounds which are crucial in pharmaceuticals .

Direct Arylation of Thiophenes

Research has shown that Tedicyp can facilitate the direct arylation of thiophenes through C-H activation at low catalyst loadings. This application is particularly relevant for synthesizing complex organic molecules with high precision .

Mechanism of Action

The mechanism of action of cis,cis,cis-1,2,3,4-Tetrakis[(diphenylphosphino)methyl]cyclopentane involves its role as a ligand in palladium-catalyzed reactions. The tetraphosphine ligand coordinates with the palladium center, forming a highly efficient catalyst. This catalyst facilitates various reactions by stabilizing the transition state and lowering the activation energy required for the reaction to proceed. The molecular targets and pathways involved include the formation of palladium-allyl complexes, which are key intermediates in allylic substitution reactions .

Comparison with Similar Compounds

cis,cis,cis-1,2,3,4-Tetrakis[(diphenylphosphino)methyl]cyclopentane is unique compared to other similar compounds due to its high efficiency and turnover numbers in catalytic reactions. Some similar compounds include:

    Triphenylphosphine: A monophosphine ligand commonly used in palladium-catalyzed reactions but with lower efficiency compared to this compound.

    1,2-Bis(diphenylphosphino)ethane (dppe): A diphosphine ligand used in similar reactions but requires higher catalyst loadings.

    Tetraphosphine based on cyclobutane: Another tetraphosphine ligand used in palladium-catalyzed reactions but with different structural features and catalytic properties.

This compound’s unique structure, with four diphenylphosphinomethyl groups stereospecifically bound to the same face of the cyclopentane ring, contributes to its superior catalytic performance .

Biological Activity

cis,cis,cis-1,2,3,4-Tetrakis[(diphenylphosphino)methyl]cyclopentane, commonly referred to as Tedicyp, is a tetraphosphine ligand notable for its role in various palladium-catalyzed reactions. This compound has garnered attention in the field of organometallic chemistry due to its high efficiency and versatility in catalyzing organic transformations. This article explores the biological activity of Tedicyp, focusing on its applications in catalysis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₅₃H₄₆P₄
  • Molecular Weight : 806.827 g/mol
  • CAS Number : 333380-86-2

Tedicyp acts primarily as a ligand in palladium-catalyzed reactions. Its mechanism involves coordination with palladium centers to form highly active catalyst complexes. These complexes facilitate various organic reactions by stabilizing transition states and lowering activation energies. Key reactions include:

  • Allylic Substitution
  • Suzuki Cross-Coupling
  • Sonogashira Reactions

Biological Activity in Catalysis

Tedicyp has demonstrated significant biological activity through its catalytic applications:

Table 1: Catalytic Performance of Tedicyp in Various Reactions

Reaction TypeTurnover Number (TON)Reference
Allylic Amination980,000Doucet & Santelli
Allylic Alkylation9,800,000Doucet & Santelli
Suzuki Cross-Coupling97,000,000Doucet & Santelli
Sonogashira Reaction2,800,000Doucet & Santelli

Case Studies

Several studies have highlighted the effectiveness of Tedicyp in catalysis:

  • Palladium-Catalyzed Reactions :
    • In a study by Doucet and Santelli (2006), Tedicyp was utilized as a ligand in palladium-catalyzed allylic substitution reactions. The catalyst exhibited remarkable turnover numbers and selectivity for various substrates .
  • Direct Arylation :
    • Research has shown that Tedicyp facilitates direct arylation of heterocycles via C-H functionalization with minimal catalyst loading. This approach has been effective for synthesizing complex organic molecules while maintaining high yields .
  • Comparative Studies :
    • Comparative analyses with other ligands have demonstrated that Tedicyp outperforms many alternatives in terms of efficiency and reaction conditions required for optimal performance .

Properties

IUPAC Name

diphenyl-[[(1R,2R,3S,4S)-2,3,4-tris(diphenylphosphanylmethyl)cyclopentyl]methyl]phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H54P4/c1-9-25-48(26-10-1)58(49-27-11-2-12-28-49)42-46-41-47(43-59(50-29-13-3-14-30-50)51-31-15-4-16-32-51)57(45-61(54-37-21-7-22-38-54)55-39-23-8-24-40-55)56(46)44-60(52-33-17-5-18-34-52)53-35-19-6-20-36-53/h1-40,46-47,56-57H,41-45H2/t46-,47+,56+,57-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYAJCBCVJRLTRN-BWULIGGSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1CP(C2=CC=CC=C2)C3=CC=CC=C3)CP(C4=CC=CC=C4)C5=CC=CC=C5)CP(C6=CC=CC=C6)C7=CC=CC=C7)CP(C8=CC=CC=C8)C9=CC=CC=C9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]([C@@H]([C@@H]1CP(C2=CC=CC=C2)C3=CC=CC=C3)CP(C4=CC=CC=C4)C5=CC=CC=C5)CP(C6=CC=CC=C6)C7=CC=CC=C7)CP(C8=CC=CC=C8)C9=CC=CC=C9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H54P4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50464971
Record name [(1R,2R,3S,4S)-Cyclopentane-1,2,3,4-tetrayltetrakis(methylene)]tetrakis(diphenylphosphane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50464971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

862.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333380-86-2
Record name [(1R,2R,3S,4S)-Cyclopentane-1,2,3,4-tetrayltetrakis(methylene)]tetrakis(diphenylphosphane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50464971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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